molecular formula C11H6F3NO2 B8618529 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde

Cat. No. B8618529
M. Wt: 241.17 g/mol
InChI Key: OYSXNTPXYUQKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-8(6-16)17-15-10(9)7-4-2-1-3-5-7/h1-6H

InChI Key

OYSXNTPXYUQKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (Intermediate I-12A, 0.4 g, 1.645 mmol) in dichloromethane (5 mL) was added Dess-Martin Periodinane (0.767 g, 1.809 mmol) over a period of 2 min. at 0° C. under a nitrogen atmosphere. The milky suspension was stirred at 0° C. for 10 min. and at room temperature for 30 min. An additional 65 mgs of Dess-Martin reagent was added at room temperature and the contents were stirred at room temperature for 3 h. To the reaction mixture was added 10 mL of a 1:1 mixture of sat. aq. NaHCO3 and aq. sodium thiosulfate, slowly at room temperature. After stirring the reaction mixture for 10 min. at room temperature, the dichloromethane layer was separated and the aqueous layer re-extracted with dichloromethane (10 mL). The combined dichloromethane layers were dried over sodium sulfate and concentrated under reduced pressure to yield 3-phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde (0.385 g, 1.596 mmol, 97% yield) as an oil, which was used as such for the subsequent step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 10.14 (s, 1H) 7.63-7.70 (m, 2H) 7.47-7.60 (m, 3H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.767 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.